{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol
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Overview
Description
“{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol” is a chemical compound with the empirical formula C9H10N2O . It is a type of heterocyclic compound, specifically an imidazopyridine, which is a fused bicyclic 5–6 heterocycle . This class of compounds has a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective .Molecular Structure Analysis
The molecular weight of “{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol” is 162.19 . The compound’s structure includes an imidazole ring fused to a pyridine ring .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
- Role of 2,5-Dimethylimidazo[1,2-a]pyridin-3-ylmethanol : Some imidazo[1,2-a]pyridine analogues exhibit potent activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). These compounds have been studied for their structure–activity relationship and mode of action .
- In Vitro Activity : 2,5-Dimethylimidazo[1,2-a]pyridin-3-ylmethanol has demonstrated inhibitory activity against various microorganisms, including bacteria and fungi .
- Targeting PI3K Pathway : Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis and poor prognosis. PI3K inhibitors, including imidazo[1,2-a]pyridine derivatives, are investigated for cancer treatment .
- Zolpidem Analogue : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, such as zolpidem, are widely used to treat short-term insomnia and brain function disorders .
- Imidazo[1,2-a]pyridine Synthesis : Researchers have explored various synthetic methodologies for imidazo[1,2-a]pyridine derivatives. These include multicomponent reactions, condensation reactions, and carbon–hydrogen bond formations .
Antituberculosis Agents
Antimicrobial Activity
Cancer Research
Insomnia Treatment
Synthetic Chemistry
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with anti-tb activity
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Future Directions
Imidazo[1,2-a]pyridine compounds have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, the development of new synthesis methods and the exploration of their potential applications in medicine and other fields could be promising future directions .
properties
IUPAC Name |
(2,5-dimethylimidazo[1,2-a]pyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-4-3-5-10-11-8(2)9(6-13)12(7)10/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIRWENIFTYLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol |
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